Cas no 660405-18-5 (benzyl(1H-imidazol-2-yl)methylamine)

Benzyl(1H-imidazol-2-yl)methylamine is a heterocyclic amine compound featuring both an imidazole and a benzylamine moiety. This structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The imidazole ring provides coordination sites for metal binding, while the benzyl group enhances lipophilicity, facilitating its use in medicinal chemistry. Its dual functional groups allow for further derivatization, enabling the development of biologically active molecules, such as enzyme inhibitors or ligands. The compound’s stability and well-defined reactivity profile make it suitable for research in drug discovery and material science. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
benzyl(1H-imidazol-2-yl)methylamine structure
660405-18-5 structure
Product Name:benzyl(1H-imidazol-2-yl)methylamine
CAS No:660405-18-5
MF:C11H13N3
MW:187.241021871567
CID:4116158
PubChem ID:20025769
Update Time:2025-06-30

benzyl(1H-imidazol-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2-methanamine, N-(phenylmethyl)-
    • benzyl(1H-imidazol-2-yl)methylamine
    • EN300-168087
    • N-(phenylmethyl)-1H-imidazole-2-methanamine
    • benzyl(1H-imidazol-2-ylmethyl)amine
    • AKOS010820314
    • NIOUYGBRZKHIAB-UHFFFAOYSA-N
    • 660405-18-5
    • benzyl[(1H-imidazol-2-yl)methyl]amine
    • SCHEMBL2475485
    • Inchi: 1S/C11H13N3/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2,(H,13,14)
    • InChI Key: NIOUYGBRZKHIAB-UHFFFAOYSA-N
    • SMILES: C1(CNCC2=CC=CC=C2)NC=CN=1

Computed Properties

  • Exact Mass: 187.110947427Da
  • Monoisotopic Mass: 187.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 40.7Ų

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Additional information on benzyl(1H-imidazol-2-yl)methylamine

Benzyl(1H-Imidazol-2-yl)methylamine: A Comprehensive Overview

Benzyl(1H-imidazol-2-yl)methylamine, with the CAS number 660405-18-5, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a benzyl group, an imidazole ring, and a methylamine moiety. The benzyl group contributes aromatic stability, while the imidazole ring introduces heterocyclic functionality, and the methylamine group adds nucleophilic character to the molecule. These features make benzyl(1H-imidazol-2-yl)methylamine a valuable building block in various chemical reactions.

Recent studies have highlighted the potential of benzyl(1H-imidazol-2-yl)methylamine as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the construction of peptide mimetics and enzyme inhibitors. The compound's ability to form stable bonds with metal ions has also been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These applications underscore its importance in modern materials science.

The synthesis of benzyl(1H-imidazol-2-yl)methylamine typically involves multi-step organic reactions. A common approach begins with the preparation of an imidazole derivative, followed by alkylation or amination steps to introduce the benzyl and methylamine groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. For example, the use of palladium-catalyzed cross-coupling reactions has enabled cleaner and more scalable syntheses.

In terms of physical properties, benzyl(1H-imidazol-2-yl)methylamine exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various solution-based reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating moderate stability under mild reaction conditions.

The biological activity of benzyl(1H-imidazol-2-yl)methylamine has been a focal point of recent research. Studies have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has positioned it as a promising lead compound for drug development.

From an industrial perspective, benzyl(1H-imidazol-2-yl)methylamine is widely used as an intermediate in the pharmaceutical industry. Its role in synthesizing complex molecules with high therapeutic potential highlights its significance in drug discovery pipelines. Furthermore, its application in agrochemicals has been explored, with researchers investigating its potential as a plant growth regulator or pest control agent.

Recent advancements in computational chemistry have also contributed to our understanding of benzyl(1H-imidazol-2-yl)methylamine's properties. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns, enabling more precise predictions of its behavior in different chemical environments.

In conclusion, benzyl(1H-imidazol-2-yl)methylamine is a multifaceted compound with applications spanning multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a valuable tool in organic synthesis and materials science. As ongoing studies continue to uncover new potentials for this compound, its role in both academic and industrial settings is likely to expand further.

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